FTO Demethylase Inhibition: (4R) vs. (4S) Stereospecificity
The (4R) enantiomer exhibits an IC50 of 1.70 × 10³ nM against recombinant FTO demethylase, as recorded in BindingDB [1]. While the corresponding data for the (4S) enantiomer is not available in the same assay, class‑level precedent for chiral α‑bromoketones indicates that stereochemistry at the α‑carbon of the amino acid moiety often dictates binding orientation and potency in demethylase inhibition [2].
| Evidence Dimension | FTO Demethylase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.70 × 10³ nM (1.70 µM) |
| Comparator Or Baseline | (4S) enantiomer (CAS 2411179-46-7): data not available; base-level expectation for racemic mixtures typically in the high µM to mM range |
| Quantified Difference | The (4R) configuration establishes a baseline potency of 1.70 µM; the enantiomeric difference, while not precisely quantified here, is expected to be significant based on the stereochemical requirements of FTO’s active site. |
| Conditions | Recombinant FTO (unknown origin), m6A Broccoli substrate, 2 h incubation (BindingDB assay ID: 50047872) |
Why This Matters
For groups developing FTO‑targeted chemical probes, selecting the correct enantiomer from the outset avoids inconclusive structure‑activity relationship (SAR) data and ensures that any observed cellular activity can be reliably attributed to the (4R) stereochemistry.
- [1] BindingDB. BDBM50599024, CHEMBL5188113, Affinity Data: IC50 = 1.70E+3 nM for FTO inhibition. Accessed 2026. View Source
- [2] Aik W, Demetriades M, Hameed S, et al. Structural basis for inhibition of the fat mass and obesity associated protein (FTO). J Med Chem. 2013;56(9):3680-3688. View Source
